2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-2-3-5-11(9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLEOYVAYDPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide, a compound with the molecular formula C₁₂H₁₇N₃O and a molecular weight of approximately 219.29 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an azetidine ring and an acetamide functional group, suggests significant pharmacological potential, particularly as an anti-inflammatory agent and central nervous system modulator.
The compound's reactivity is attributed to its functional groups. The acetamide moiety can hydrolyze in aqueous conditions, forming an acid and amine, while the amino group on the azetidine ring may engage in nucleophilic substitution reactions. These characteristics are essential for exploring its pharmaceutical applications.
Pharmacological Potential
Preliminary studies indicate that 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide exhibits notable biological activity. Compounds with similar structures have been recognized for their potential as:
- Anti-inflammatory agents
- Analgesics
- CNS modulators
The azetidine ring may enhance interactions with biological targets, making this compound a candidate for further drug development research.
The mechanism of action involves the compound's interaction with specific molecular targets. The strain in the azetidine ring allows it to interact with enzymes and proteins, potentially inhibiting their functions. The phenylacetamide part can also engage various biological pathways, contributing to its overall activity.
Comparative Analysis with Similar Compounds
A comparison of 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide with structurally similar compounds reveals variations that may influence biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamide | C₁₂H₁₉N₃O | Variation in alkyl side chain affecting solubility |
| N-(3-methylphenyl)acetamide | C₉H₁₁NO | Lacks azetidine structure; simpler amide |
| 2-Methyl-N-(((3-methylphenyl)amino)carbonyl)-1-piperidineacetamide | C₁₆H₂₃N₃O₂ | Contains piperidine instead of azetidine |
These variations may confer distinct advantages regarding selectivity and efficacy compared to 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide.
Comparison with Similar Compounds
Structural and Functional Differences
- Ring Size and Flexibility: The target compound’s 3-aminoazetidine (4-membered ring) offers greater rigidity compared to pyrrolidinone (5-membered, ) or thiomorpholinone (6-membered, ). Smaller rings may enhance binding selectivity in biological targets but reduce metabolic stability. Benzothiazole derivatives (e.g., ) incorporate aromatic systems, improving π-π stacking interactions but increasing molecular weight.
- Substituent Effects: The 2-methylphenyl group is common in multiple analogs (), contributing to lipophilicity (logP ~0.7–1.2) and steric hindrance. Replacement with pyridine () or phenoxy groups () alters solubility and target engagement. Amino groups (e.g., 3-aminoazetidine vs. 3-aminophenyl in ) influence hydrogen-bonding capacity and charge distribution, critical for interactions with enzymes or receptors.
- Pyrrolidinone derivatives () modulate neurotransmitter systems, highlighting the role of cyclic amines in CNS-targeted therapies.
Physicochemical Properties
- logP and Solubility: The target compound’s estimated logP (~1.2) suggests moderate lipophilicity, comparable to thiomorpholinone derivatives (logP 0.697, ). Lower logP values in pyridine analogs () may improve aqueous solubility.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide generally follows these key stages:
- Azetidine ring formation : Often achieved via intramolecular nucleophilic substitution or ring-closing reactions starting from linear precursors.
- Introduction of the amino group at the 3-position : Via selective functional group transformations or by using azetidine precursors already bearing the amino substituent.
- Acetamide linkage formation : Coupling of the azetidine amine with 2-methylphenyl acetic acid derivatives using peptide coupling reagents or via reductive amination.
Azetidine Ring Construction Methods
Intramolecular Nucleophilic Substitution
This is the most common method for azetidine synthesis, involving the nucleophilic attack of an amine on an electrophilic carbon within the same molecule, leading to cyclization into a four-membered azetidine ring. This method requires careful control of steric and electronic factors to favor ring closure over side reactions.
- Typically, primary or secondary alkyl halides serve as electrophilic centers.
- Base-promoted conditions are used to facilitate the nucleophilic attack.
- Steric hindrance at the electrophilic carbon significantly affects the reaction efficiency.
- Ring contraction from larger nitrogen heterocycles.
- Ni-catalyzed cross-coupling followed by intramolecular cyclization.
- Corey-Chaykovsky-type reactions with sulfur ylides to form azetidines from N-arylsulfonylaziridines.
Functionalization to Introduce the 3-Amino Group
- Amino substitution at the 3-position of azetidine can be achieved by starting from 3-substituted azetidine precursors or by post-cyclization functional group transformations.
- 1,2-Addition of organometallic reagents to 3-azetidinones followed by reduction can yield 3-azetidinol intermediates, which can be converted to amino derivatives with high diastereoselectivity.
- Protection and deprotection strategies are often employed to selectively functionalize the azetidine ring.
Formation of the Acetamide Linkage
The acetamide moiety linked to the 2-methylphenyl group is typically formed by coupling the azetidine amine with an appropriate acetic acid derivative bearing the 2-methylphenyl substituent.
- Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are used to activate the carboxylic acid for amide bond formation.
- The reaction is usually carried out in polar aprotic solvents like DMF at room temperature under nitrogen atmosphere.
- An alternative method involves the reaction of the amine with an aldehyde derivative of the acetic acid moiety, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)3) to yield the amide.
Representative Preparation Procedure (Literature-Based)
Detailed Research Findings on Preparation
- A microwave-assisted borylation and coupling methodology has been reported for related acetamides, facilitating rapid synthesis under mild conditions with good yields.
- The use of HATU and HOAt as coupling reagents provides high efficiency and selectivity in amide bond formation, minimizing side reactions and racemization.
- Reductive amination with sodium triacetoxyborohydride allows for mild and selective conversion of aldehydes to amines, useful in modifying azetidine derivatives.
- Structural analysis and spectroscopic characterization (NMR, MS) confirm the successful synthesis and purity of the target compound.
- The steric and electronic environment around the azetidine ring significantly influences the success of cyclization and functionalization steps, requiring optimization of reaction parameters.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Solvent | DMF, DCM, Ethanol | Polar aprotic solvents favored for coupling |
| Temperature | Room temperature to 140°C (microwave-assisted) | Elevated temps for cyclization and coupling |
| Coupling reagents | HATU, HOAt | Efficient amide bond formation |
| Bases | K2CO3, triethylamine | Facilitate nucleophilic substitution |
| Reaction time | 3 h to overnight | Depends on step and conditions |
| Purification | Flash chromatography, preparative HPLC | Ensures high purity |
| Yields | 35% to >70% | Varies with step and substrate |
Q & A
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (LD50 >500 mg/kg in rodents suggests moderate toxicity) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
